[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
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Overview
Description
[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone: is a chemical compound with the molecular formula C19H21FN2O2 It is a member of the piperazine family, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with a methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and interaction with various reagents.
Biology:
- Investigated for its potential as a ligand in receptor studies.
- Used in the development of probes for biological imaging.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its binding affinity to various receptors, including serotonin and dopamine receptors.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
- [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
- [4-[(3-Bromophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in [4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone imparts unique electronic properties, such as increased electronegativity and stability, compared to chlorine or bromine.
- Pharmacological Activity: The fluorinated compound may exhibit different binding affinities and selectivity towards receptors compared to its chlorinated or brominated analogs, potentially leading to distinct therapeutic effects.
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-7-5-16(6-8-18)19(23)22-11-9-21(10-12-22)14-15-3-2-4-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUYVRWZXZUHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356691 |
Source
|
Record name | [4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5992-37-0 |
Source
|
Record name | [4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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